N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol and methylsulfonyl chloride under basic conditions to form 6-(methylsulfonyl)benzo[d]thiazole.
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Urea Derivative Formation:
- Reacting m-tolyl isocyanate with 2-aminothiazole to form the urea derivative.
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Coupling Reaction:
- Coupling the benzo[d]thiazole derivative with the urea derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products typically involve the conversion of nitro groups to amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(phenyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: The presence of the meta-tolyl group in N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may confer unique steric and electronic properties, influencing its biological activity and making it distinct from its analogs.
Properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S3/c1-12-4-3-5-13(8-12)22-19(28)26-20-23-14(11-31-20)9-18(27)25-21-24-16-7-6-15(33(2,29)30)10-17(16)32-21/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)(H2,22,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPWXQMZHFKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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